molecular formula C12H12ClN3O2 B2741593 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-30-3

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride

Cat. No. B2741593
CAS RN: 1461713-30-3
M. Wt: 265.7
InChI Key: HOKUPICERIIDAY-UHFFFAOYSA-N
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Description

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride” is a chemical compound that has a pyrimidine scaffold, which is a widespread two-nitrogen containing compound in nature . It plays an important role in the synthesis of anti-tumor drug molecules . It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, and can be used in the detection of their activity as antileukemia agents .


Synthesis Analysis

The synthesis of this compound involves various synthetic approaches applied in preparing pharmacologically active decorated diazines . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency . The synthesis process involves the use of LiOH dissolved in a mixture of methanol and water, and the reaction mixture is stirred at room temperature for 8 hours .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine scaffold, which is a central building block for a wide range of pharmacological applications . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include various synthetic approaches applied in preparing pharmacologically active decorated diazines . The reaction process involves the use of LiOH dissolved in a mixture of methanol and water .

Scientific Research Applications

Antileukemia Agents

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride: is utilized in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives . These compounds have been studied for their potential as antileukemia agents, specifically targeting neoplastic stem cell leukemia. The compound’s role in these derivatives highlights its importance in the development of new therapeutic agents against this form of cancer.

Chronic Myelogenous Leukemia Treatment

This compound serves as an intermediate in the production of Nilotinib , a medication used in the treatment of chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor, and the use of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride in its synthesis is crucial for the medication’s effectiveness.

Pharmacophoric Studies

The compound is involved in the creation of benzamides containing a 2-(arylamino)pyrimidine fragment . These structures are significant in pharmacophoric studies, which are essential for understanding how drug molecules interact with biological targets and can lead to the design of more effective drugs.

Antiviral Research

Research has indicated that derivatives containing 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride show promising antiviral activity . These findings suggest potential applications in developing antiviral therapeutics, particularly against viruses like the Newcastle disease virus.

Chemical Synthesis and Stability

The compound’s properties, such as its melting point, boiling point, and solubility, make it a valuable asset in chemical synthesis . Its stability under certain conditions is also beneficial for long-term storage and handling, which is important for research and development purposes.

Mechanism of Action

Target of Action

It is known that similar compounds are used in the preparation of derivatives that have activity as antileukemia agents . These agents typically target specific proteins or enzymes involved in cell growth and division, particularly in cancer cells .

Mode of Action

Based on its structural similarity to other antileukemia agents, it can be inferred that it may interact with its targets by binding to them, thereby inhibiting their function and leading to a decrease in the proliferation of leukemia cells .

Biochemical Pathways

Given its potential role as an antileukemia agent, it may be involved in pathways related to cell growth and division, apoptosis, and dna synthesis .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . This suggests that it may be absorbed in the body when administered orally or intravenously. The distribution, metabolism, and excretion of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate.

Result of Action

As a potential antileukemia agent, it may lead to the inhibition of cell growth and division, induction of apoptosis, and disruption of dna synthesis in leukemia cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.

properties

IUPAC Name

3-[(pyrimidin-4-ylamino)methyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.ClH/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11;/h1-6,8H,7H2,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKUPICERIIDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride

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